molecular formula C15H14ClFN6O2S B15003812 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazole

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazole

Cat. No.: B15003812
M. Wt: 396.8 g/mol
InChI Key: YHXANJRSVDPQHA-UHFFFAOYSA-N
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Description

“3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE” is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE” typically involves multi-step organic reactions. The starting materials include 2-chloro-6-fluorobenzyl chloride, 4-methyl-1,2,4-triazole, and 2-methyl-5-nitroimidazole. The key steps in the synthesis may involve nucleophilic substitution, condensation, and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenation reagents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products Formed

    Sulfoxides or sulfones: from oxidation.

    Amines: from reduction of the nitro group.

    Substituted aromatic compounds: from substitution reactions.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new triazole derivatives with potential biological activities.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving triazole-containing substrates.

Medicine

The compound could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent, given the known activities of triazole derivatives.

Industry

In the industrial sector, this compound might be used in the development of new materials, coatings, or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of “3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Metronidazole: A nitroimidazole antibiotic.

    Clotrimazole: Another triazole antifungal.

Uniqueness

The unique combination of a triazole ring, a nitroimidazole moiety, and a chlorofluorobenzyl group in “3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE” may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H14ClFN6O2S

Molecular Weight

396.8 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-5-[(2-methyl-5-nitroimidazol-1-yl)methyl]-1,2,4-triazole

InChI

InChI=1S/C15H14ClFN6O2S/c1-9-18-6-14(23(24)25)22(9)7-13-19-20-15(21(13)2)26-8-10-11(16)4-3-5-12(10)17/h3-6H,7-8H2,1-2H3

InChI Key

YHXANJRSVDPQHA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC2=NN=C(N2C)SCC3=C(C=CC=C3Cl)F)[N+](=O)[O-]

Origin of Product

United States

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